molecular formula C8H11N3 B3168969 6-Amino-5,6,7,8-tetrahydroquinazoline CAS No. 933726-35-3

6-Amino-5,6,7,8-tetrahydroquinazoline

Cat. No. B3168969
CAS RN: 933726-35-3
M. Wt: 149.19 g/mol
InChI Key: VZSRJNKREOFLHV-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroquinazoline is a compound that belongs to the family of pyrimidine ring derivatives . It is a promising reagent for the synthesis of a diverse family of pyrimidine ring derivatives . The compound has a molecular formula of C8H10N2 .


Synthesis Analysis

The synthesis of this compound can be achieved using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The reaction involves the use of α-aminoamidines and their reaction with bis-benzylidene cyclohexanones . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring with a tert-butyl moiety at the C2 position . This structure can be easily modified, providing opportunities for the synthesis of a variety of derivatives .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and yields excellent results .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.26 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Novel Derivatives

6-Amino-5,6,7,8-tetrahydroquinazoline can be used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . This reaction occurs in mild conditions and is characterized by excellent yields .

Antitubercular Activity

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Antidiabetic Activity

The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase . This suggests a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Antioxidant Activity

Quinazolinone and quinazoline derivatives, including this compound, have been found to have antioxidant properties .

Anticancer Activity

Quinazolinone and quinazoline derivatives have been found to have anticancer properties . Some quinazoline derived compounds have been approved as drugs for the treatment of lung and pancreatic cancers .

Antibacterial Activity

Quinazolinone and quinazoline derivatives have been found to have antibacterial properties . This has led to the development of novel antibiotics to treat resistant bacteria strains .

Future Directions

The synthesized compounds of 6-Amino-5,6,7,8-tetrahydroquinazoline reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Mechanism of Action

properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h4-5,7H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSRJNKREOFLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290646
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933726-35-3
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-6-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinazolin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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